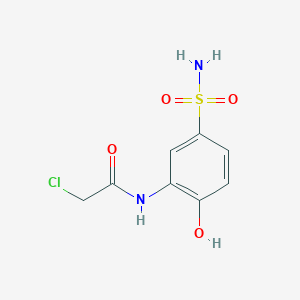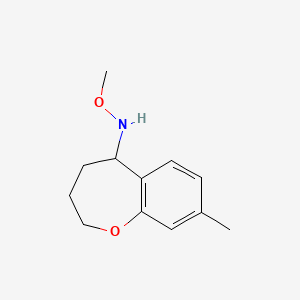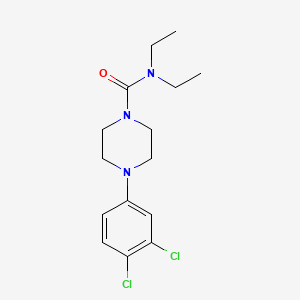![molecular formula C24H21ClN6O4 B3008682 benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 941959-37-1](/img/structure/B3008682.png)
benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of the elements is always carbon, and the other element is typically a non-carbon atom .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of 1,2,3-triazoles (a type of heterocyclic compound) often involves the Huisgen cycloaddition, a type of chemical reaction that joins two organic compounds to form a larger one .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, triazoles can participate in a variety of reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
- 1,2,3-Triazoles : These compounds have significant applications in pharmaceutical chemistry. Benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate contains a 1,2,3-triazole moiety, which can serve as a pharmacophore for drug design .
- 1,2,4-Triazoles : Although less explored than their 1,2,3 counterparts, 1,2,4-triazoles are also relevant. They may exhibit unique biological activities and could be further investigated for drug development .
- Ultrasound-Assisted Synthesis : Benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate can be synthesized using ultrasound chemistry. This environmentally friendly approach minimizes solvent use and energy input .
- Mechanochemistry : Mechanochemical methods, such as ball milling, can also produce 1,2,3 and 1,2,4-triazole systems. These techniques offer advantages in terms of sustainability and efficiency .
- Pharmacophoric Properties : Investigate the biological activity of benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate and related compounds. Assess their potential as drug candidates or probes for biological studies .
- Cycloreversion under Mechanical Forces : Explore the formal cycloreversion of 1,2,3-triazole compounds induced by mechanical forces. This phenomenon could have applications in biological systems .
Medicinal Chemistry and Drug Development
Green Chemistry and Sustainable Synthesis
Biological Properties and Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O4/c1-28-21-20(22(33)29(2)24(28)34)30-12-18(16-8-10-17(25)11-9-16)27-31(23(30)26-21)13-19(32)35-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLBUKKXVXKWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)
![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)


![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)